molecular formula C11H16ClNO2 B5008674 2-[3-(3-Chlorophenoxy)propylamino]ethanol

2-[3-(3-Chlorophenoxy)propylamino]ethanol

Cat. No.: B5008674
M. Wt: 229.70 g/mol
InChI Key: RGYVDLICBBNIRJ-UHFFFAOYSA-N
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Description

2-[3-(3-Chlorophenoxy)propylamino]ethanol is an organic compound that belongs to the class of alkanolamines It is characterized by the presence of a chlorophenoxy group attached to a propylamino chain, which is further connected to an ethanol moiety

Properties

IUPAC Name

2-[3-(3-chlorophenoxy)propylamino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNO2/c12-10-3-1-4-11(9-10)15-8-2-5-13-6-7-14/h1,3-4,9,13-14H,2,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGYVDLICBBNIRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)OCCCNCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3-Chlorophenoxy)propylamino]ethanol typically involves the reaction of 3-chlorophenol with 3-chloropropylamine under basic conditions to form the intermediate 3-(3-chlorophenoxy)propylamine. This intermediate is then reacted with ethylene oxide to yield the final product, this compound. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize the reaction efficiency and minimize by-products. The use of catalysts and advanced purification techniques, such as distillation and crystallization, can further enhance the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[3-(3-Chlorophenoxy)propylamino]ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the ethanol moiety can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The chlorine atom in the chlorophenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

    Oxidation: Formation of 2-[3-(3-Chlorophenoxy)propylamino]acetaldehyde.

    Reduction: Formation of 2-[3-(3-Chlorophenoxy)propylamino]ethane.

    Substitution: Formation of 2-[3-(3-Methoxyphenoxy)propylamino]ethanol.

Scientific Research Applications

2-[3-(3-Chlorophenoxy)propylamino]ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on cellular processes and signaling pathways.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[3-(3-Chlorophenoxy)propylamino]ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular functions and signaling pathways. For example, it may inhibit or activate certain enzymes, thereby affecting metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(2,3-Dichlorophenoxy)propylamino]ethanol
  • 2-[3-(4-Chlorophenoxy)propylamino]ethanol
  • 2-[3-(3-Bromophenoxy)propylamino]ethanol

Uniqueness

2-[3-(3-Chlorophenoxy)propylamino]ethanol is unique due to the specific positioning of the chlorine atom on the phenoxy group, which can influence its reactivity and interaction with biological targets. This positional specificity can result in distinct chemical and biological properties compared to its analogs.

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